Dimethylsulfamoyl fluoride
Overview
Description
Dimethylsulfamoyl fluoride is an organic compound with the chemical formula C₂H₆FNO₂S. It is a fluorosulfonamide with two methyl substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Biochemical Analysis
Cellular Effects
The effects of Dimethylsulfamoyl fluoride on cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with biomolecules and may influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have reported threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes and cofactors , and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Dimethylsulfamoyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). This reaction typically occurs under controlled conditions to ensure the desired product is obtained . Another method involves the reaction of sulfamoyl chlorides with a fluoride ion source such as sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), or antimony trifluoride (SbF₃) .
Chemical Reactions Analysis
Dimethylsulfamoyl fluoride undergoes various chemical reactions, including substitution and addition reactions. It is known to react with nucleophiles, leading to the formation of different products. For example, it can undergo substitution reactions with amines to form sulfonamides . Additionally, it can participate in oxidation and reduction reactions under specific conditions, although these reactions are less common.
Scientific Research Applications
Dimethylsulfamoyl fluoride has several scientific research applications. In the field of chemistry, it is used as a reagent in the synthesis of other compounds. It is also employed in the development of new electrolytes for lithium-metal batteries, where it enhances the performance and stability of the batteries . In biology and medicine, this compound is used in the study of enzyme mechanisms and as a potential inhibitor in drug development . Its unique reactivity with various nucleophiles makes it a valuable tool in chemical biology research.
Mechanism of Action
The mechanism of action of dimethylsulfamoyl fluoride involves its reactivity with nucleophiles. The sulfur-fluorine bond in the compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various applications, including the modification of proteins and the development of covalent inhibitors . The compound’s ability to form stable adducts with amino acids such as lysine and tyrosine is particularly noteworthy .
Comparison with Similar Compounds
Dimethylsulfamoyl fluoride can be compared with other sulfamoyl fluorides, such as sulfamoyl fluoride, difluorosulfamoyl fluoride, and N-sulfinylsulfamoyl fluoride . While these compounds share similar structural features, this compound is unique due to its two methyl substituents, which influence its reactivity and applications. For instance, its use in lithium-metal batteries is a distinctive application not commonly associated with other sulfamoyl fluorides .
Properties
IUPAC Name |
N,N-dimethylsulfamoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FNO2S/c1-4(2)7(3,5)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOYMOQFZUUTHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188878 | |
Record name | Sulfamoyl fluoride, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-44-9 | |
Record name | Sulfamoyl fluoride, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfamoyl fluoride, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylsulfamoyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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